2-Phenyl-1,3,2-benzodioxaborole
Overview
Description
2-Phenyl-1,3,2-benzodioxaborole is an organic compound with the molecular formula C12H9BO2. It is a member of the benzodioxaborole family, characterized by a boron atom integrated into a dioxaborole ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,2-benzodioxaborole typically involves the reaction of phenylboronic acid with catechol under specific conditions. The reaction proceeds through the formation of a boronate ester intermediate, which subsequently cyclizes to form the benzodioxaborole ring. The reaction is usually carried out in the presence of a dehydrating agent, such as toluene, to facilitate the removal of water and drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylboronic acid derivatives.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions, where the phenyl group or the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenylboronic acid derivatives, while reduction can produce boron-containing alcohols or hydrocarbons .
Scientific Research Applications
2-Phenyl-1,3,2-benzodioxaborole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3,2-benzodioxaborole involves its interaction with various molecular targets and pathways. The boron atom in the compound can form stable complexes with diols and other nucleophiles, making it useful in catalysis and molecular recognition. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
2-Phenyl-1,3,2-benzodioxaborole can be compared with other similar compounds, such as:
Phenylboronic acid: Unlike this compound, phenylboronic acid lacks the dioxaborole ring structure, which imparts different chemical properties.
Catecholborane: This compound contains a boron atom bonded to a catechol moiety but does not have the phenyl group present in this compound.
Benzodioxaborole derivatives: Various derivatives of benzodioxaborole exist, each with unique substituents that modify their chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of a phenyl group and a dioxaborole ring, which provides distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-phenyl-1,3,2-benzodioxaborole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSRMXNIVBRWFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973002 | |
Record name | 2-Phenyl-2H-1,3,2-benzodioxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5747-23-9 | |
Record name | 2-Phenyl-1,3,2-benzodioxaborole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5747-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneboronic acid, o-phenylene ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005747239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Phenylene benzeneboronate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenyl-2H-1,3,2-benzodioxaborole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Phenyl-1,3,2-benzodioxaborole in material science?
A1: this compound and its derivatives are crucial building blocks for Covalent Organic Frameworks (COFs) []. These frameworks find applications in various fields due to their unique properties like porosity and high surface area.
Q2: How does the structure of this compound influence its electronic properties?
A2: The electronic properties of this compound are heavily influenced by the substituents on its aromatic rings []. For instance, the ortho-dimethyl derivative (2-(2,6-dimethylphenyl)-1,3,2-benzodioxaborole) exhibits a red-shifted electronic origin and a distinct vibronic progression, attributed to torsional motion around the C-B bond [].
Q3: Can you elaborate on the spectroscopic characteristics of this compound?
A3: Electronic spectroscopy reveals two close electronic states (S1 and S2) in this compound, with excitation localized on either the phenyl substituent or the catecholborane moiety []. This understanding is further corroborated by computational investigations [].
Q4: Has this compound demonstrated any catalytic activity?
A4: Yes, research indicates that this compound can act as a Lewis acid catalyst. For example, it effectively mediates the trifluoromethylation of enolate anions with S- and Se-(trifluoromethyl)chalcogen salts []. This catalytic property allows for synthesizing various trifluoromethylated compounds, including α-CF3 ketones and γ-CF3-α,β-unsaturated ketones [].
Q5: Are there any computational studies on this compound?
A5: Computational studies, including Franck-Condon calculations based on ab initio determined ground and excited state potentials, have been conducted on this compound derivatives []. These calculations accurately reproduce experimental spectra, confirming structural characteristics like the non-planar ground state of the ortho-dimethyl derivative []. Additionally, studies have investigated the topological and energy parameters of 4,7-di-tert-butyl-2-phenyl-1,3,2-benzodioxaborole crystals [].
Q6: What is the potential for modifying this compound for specific applications?
A6: The structure of this compound allows for modifications that can tune its properties for specific needs. For example, introducing bulky substituents, like in 2-mesitylphenanthro[9,10-d]-1,3,2-dioxaborole, can impact the diastereoselectivity of reactions it catalyzes []. This tunability makes it a promising candidate for developing tailored materials and catalysts.
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